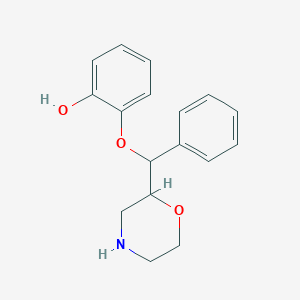
2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur sources and appropriate carbon precursors.
Introduction of substituents: The bromophenyl and methylsulfonyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Amination and nitrile formation: Amination can be performed using amine sources under suitable conditions, and nitrile groups can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiophene-3-carbonitrile: Lacks the bromine and methylsulfonyl groups.
4-(4-Bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group.
2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group.
Uniqueness
The presence of the bromophenyl, methylsulfonyl, and amino groups in 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H9BrN2O2S2 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3 |
InChI Key |
UGPJGMDAKACDAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)



![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)


![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)



![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)
